molecular formula C5H5IN2O2S B13918923 Pyrimidine, 4-iodo-2-(methylsulfonyl)- CAS No. 1333077-61-4

Pyrimidine, 4-iodo-2-(methylsulfonyl)-

Cat. No.: B13918923
CAS No.: 1333077-61-4
M. Wt: 284.08 g/mol
InChI Key: WJCTXRZJCMUMIR-UHFFFAOYSA-N
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Description

Pyrimidine, 4-iodo-2-(methylsulfonyl)- is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an iodine atom at position 4 and a methylsulfonyl (-SO₂CH₃) group at position 2. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the pyrimidine ring's electrophilicity and making it reactive in nucleophilic aromatic substitution (NAS) reactions . Its iodine substituent further facilitates substitution due to iodine's role as a leaving group in cross-coupling reactions. This compound is of interest in medicinal chemistry and materials science due to its versatility in synthesizing bioactive molecules and polymers .

Properties

CAS No.

1333077-61-4

Molecular Formula

C5H5IN2O2S

Molecular Weight

284.08 g/mol

IUPAC Name

4-iodo-2-methylsulfonylpyrimidine

InChI

InChI=1S/C5H5IN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3

InChI Key

WJCTXRZJCMUMIR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)I

Origin of Product

United States

Preparation Methods

The synthesis of 4-Iodo-2-(methylsulfonyl)pyrimidine typically involves the iodination of 2-(methylsulfonyl)pyrimidineThe reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Iodo-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives with Methylsulfonyl Groups

Compound Name Substituents Reactivity/Applications Reference
4-Iodo-2-(methylsulfonyl)pyrimidine 4-I, 2-SO₂CH₃ High NAS reactivity; used in cross-coupling and polymer synthesis
4-Chloro-2-(methylsulfonyl)pyrimidine 4-Cl, 2-SO₂CH₃ Comparable NAS reactivity to iodine analog; used in hyperbranched polymers
4-Methyl-2-(methylsulfonyl)pyrimidine 4-CH₃, 2-SO₂CH₃ Lower electrophilicity; limited substitution applications
4-(Methylthio)-2-(methylsulfonyl)pyrimidine 4-SCH₃, 2-SO₂CH₃ Methylthio group oxidizable to SO₂CH₃; intermediate in functionalization
  • Reactivity Differences :
    • The 4-iodo substituent in Pyrimidine, 4-iodo-2-(methylsulfonyl)- exhibits superior leaving-group ability compared to 4-chloro or 4-methyl analogs, enabling efficient NAS and Suzuki-Miyaura coupling .
    • Methylsulfonyl groups activate the pyrimidine ring for substitution more effectively than methylthio (-SCH₃) groups, which require oxidation to become reactive .

Physicochemical Properties

Table 3: Lipophilicity and Solubility

Compound πx Value (Lipophilicity) Solubility in PBS (pH 7.4) Notes Reference
4-Iodo-2-(methylsulfonyl)pyrimidine -1.26 (SO₂CH₃ contribution) Low Iodo group increases hydrophobicity
4-Chloro-2-(methylsulfonyl)pyrimidine -1.26 Moderate Chlorine less hydrophobic than iodine
4-Methoxy-2-(methylsulfonyl)pyrimidine N/A High Methoxy improves aqueous solubility
  • Lipophilicity : The methylsulfonyl group reduces lipophilicity (πx = -1.26), but bulky substituents like iodine counteract this effect, impacting bioavailability .

Biological Activity

Pyrimidine derivatives, particularly 4-iodo-2-(methylsulfonyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

4-Iodo-2-(methylsulfonyl)pyrimidine is characterized by its unique structure, which includes a pyrimidine ring substituted at the 4-position with iodine and at the 2-position with a methylsulfonyl group. This configuration enables various chemical reactions, making it a versatile building block in drug synthesis. The compound can undergo:

  • Substitution Reactions : The iodine atom can be replaced with nucleophiles like amines or thiols.
  • Oxidation and Reduction : The methylsulfonyl group can be oxidized to sulfone derivatives or reduced to sulfide derivatives.
  • Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling for carbon-carbon bond formation.

The biological activity of 4-iodo-2-(methylsulfonyl)- is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound often acts as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating the activity of enzymes involved in critical biological processes.
  • Receptor Modulation : It can also function as a ligand for specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance:

  • A study synthesized several pyrimidine-triazole compounds and evaluated their efficacy against various cancer cell lines. Notably, one compound exhibited an IC50 value of 15.3 µM against MCF-7 cells, highlighting its potential as an anticancer agent .
  • Another research effort compared new pyrimidine-pyrazine compounds against established chemotherapeutics like etoposide. Many new compounds showed superior activity, suggesting that structural modifications can enhance anticancer efficacy .

Antimicrobial Properties

Research indicates that pyrimidines possess significant antimicrobial properties:

  • A study on halogenated pyrimidines found that certain derivatives exhibited strong antibiofilm activity against Staphylococcus aureus, reducing hemolysis by 95% at specific concentrations .
  • These findings suggest that modifications in the pyrimidine structure can enhance its antibacterial effects, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Other Activities

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties:

  • Compounds derived from pyrimidines have shown promise in reducing inflammation markers in various models. For example, some derivatives demonstrated potent activity in inhibiting pro-inflammatory cytokines .

Additionally, these compounds exhibit other biological activities such as:

  • Antiviral : Active against various viral infections.
  • Antidiabetic : Certain derivatives have been identified as potential agents for managing diabetes by modulating glucose metabolism .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activity of 4-iodo-2-(methylsulfonyl)- and related pyrimidine compounds:

Study Biological Activity Cell Line/Model IC50 Value Notes
Tiwari et al.AnticancerMCF-715.3 µMCompared to standard treatments
Almehizia et al.AntioxidantDPPH AssayIC50 = 18.33 µg/mLExhibited significant antioxidant capacity
Research on halogenated pyrimidinesAntimicrobialS. aureusMIC = 50 µg/mLEffective in reducing biofilm formation

Q & A

Q. What in vitro studies explore the biological activity of 4-iodo-2-(methylsulfonyl)pyrimidine derivatives?

  • Methodological Answer : Derivatives inhibit kinase enzymes (e.g., EGFR, IC50 ≈ 50–100 nM) via covalent binding to cysteine residues. Structural analogs show antiproliferative activity in cancer cell lines (e.g., MCF-7, GI50 ≈ 1–5 µM) . Radiolabeled (125I) versions enable tracking in biodistribution studies .

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